2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by its functionalization with pyridine and phenol groups. One common method is the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehyde under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenol or pyridine derivatives.
Scientific Research Applications
2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The phenol group can form hydrogen bonds, while the triazole and pyridine rings can participate in π-π stacking interactions, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and anticancer activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a triazole ring with a pyridine and phenol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFGQFLZWWLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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